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molecular formula C16H11NO B2434073 2-(5-Methylbenzofuran-2-yl)benzonitrile CAS No. 143381-79-7

2-(5-Methylbenzofuran-2-yl)benzonitrile

Cat. No. B2434073
M. Wt: 233.27
InChI Key: OACAGQBRVQSDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05317023

Procedure details

Intermediate 1 (20 g) was added to a stirred solution of 2-bromobenzonitrile (10.34 g) and tetrakis(triphenylphosphine)palladium (0) (1.5 g) in DME (200 ml) and 8% NaHCO3 (50 ml) at reflux under nitrogen. Further catalyst (1.5 g) was added and the reaction continued overnight. The reaction was cooled to room temperature and diluted with ether (200 ml). The organic layer was separated, washed with water (3×100 ml) and dried. Filtration and evaporation gave a white solid which was purified by chromatography eluting with System A (1:9) to give the title compound (10.58 g) as a white solid. T.l.c. System A (1:9), Rf 0.45.
[Compound]
Name
Intermediate 1
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.34 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CO[CH2:12][CH2:13][O:14][CH3:15]>C([O-])(O)=O.[Na+].CCOCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:6][C:3]1[CH:4]=[CH:12][C:13]2[O:14][C:15]([C:2]3[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=3[C:4]#[N:5])=[CH:8][C:9]=2[CH:2]=1 |f:2.3,^1:29,31,50,69|

Inputs

Step One
Name
Intermediate 1
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
10.34 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
catalyst
Quantity
1.5 g
Type
catalyst
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
the reaction continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
WASH
Type
WASH
Details
eluting with System A (1:9)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C=C(O2)C2=C(C#N)C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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